molecular formula C20H16N2O2 B1605203 Benzamide, N,N'-1,4-phenylenebis- CAS No. 5467-04-9

Benzamide, N,N'-1,4-phenylenebis-

Cat. No. B1605203
CAS RN: 5467-04-9
M. Wt: 316.4 g/mol
InChI Key: ABRHLWPJYNIPHN-UHFFFAOYSA-N
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Description

“Benzamide, N,N’-1,4-phenylenebis-” is a chemical compound with the molecular formula C20H16N2O2 . It is also known by other names such as N,N’- (1,4-Phenylene)dibenzamide, N- (4-benzamidophenyl)benzamide, and N,N’-Dibenzoyl-p-phenylenediamine .


Synthesis Analysis

The synthesis of N,N’- (1,2-phenylene)-bis [4- (azidomethyl)benzamide] (2) by direct nucleophilic disubstitution of the suitable dihalogen precursor 1 with NaN3 is reported . N,N’-1,2-Phenylenebis [4- (chloromethyl)benzamide] (3) was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride (2) with 1,2-phenylenediamine (1) under basic conditions .


Molecular Structure Analysis

The structure of the compound was fully characterized by FT-IR, 1H NMR, 13C NMR, EI-MS, elemental analysis, and melting point determination . The compound’s 2D and 3D conformer structures are available .


Chemical Reactions Analysis

The preparation of the compound was carried out by double nucleophilic substitution of the suitable dihalogen precursor with NaN3 . The compound was obtained in 61% yield by nucleophilic acyl substitution of 4- (chloromethyl)benzoyl chloride with 1,2-phenylenediamine under basic conditions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.4 g/mol . It has a XLogP3 value of 3.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass of the compound is 316.121177757 g/mol .

Scientific Research Applications

Chemical Synthesis

Benzamide derivatives, such as N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide), are synthesized through nucleophilic acyl substitution under basic conditions. These compounds are characterized by various methods including FT-IR, NMR, and melting point determinations, suggesting their importance in organic synthesis and material science (Bachl & Díaz, 2010).

Polymer Science

In polymer science, benzamide derivatives have been used to synthesize aromatic amide and carboxyl functionalized polymers. These polymers, like ω-amidopolystyrene, are synthesized using poly(styryl)lithium and benzamide derivatives, exhibiting potential applications in materials science (Summers & Quirk, 1998).

Conformational Analysis of Polyamides

Benzamide derivatives are also important in the study of polyamides' properties. For instance, the conformation of aromatic polyamides like poly(1,4-phenylene terephthalamide) in sulfuric acid has been investigated. Such studies are crucial for understanding the behavior of polyamides in various solvents, which is important for their application in materials science (Arpin & Strazielle, 1977).

Synthesis of Liquid Crystalline Compounds

Benzamide-based diamine derivatives have been synthesized and their liquid crystalline behaviors investigated, indicating potential applications in the field of liquid crystal technology (Liu Xiu-ying & Wang Yu-yang, 2010).

Corrosion Inhibition

Benzamide derivatives like N,N'-(1,4-phenylene)bis derivatives have been studied as corrosion inhibitors for metals in acidic environments. These studies are significant for the development of effective corrosion prevention strategies in industrial settings (Singh & Quraishi, 2016).

Biological Activity

Certain benzamide derivatives have been found to possess biological activities, such as antimicrobial and antiproliferative effects. These findings are crucial for the development of new therapeutic agents (Kumar et al., 2012).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing genetic defects . Special instructions should be obtained before use and all safety precautions should be read and understood . Personal protective equipment should be used as required .

Future Directions

The compound represents a versatile building block for the synthesis of a library of 3,1,5-benzoxadiazepines with potential bioactivities that could lead to potential new drug candidates .

properties

IUPAC Name

N-(4-benzamidophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c23-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)22-20(24)16-9-5-2-6-10-16/h1-14H,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRHLWPJYNIPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969953
Record name N,N'-(1,4-Phenylene)dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N,N'-1,4-phenylenebis-

CAS RN

5467-04-9
Record name N,N'-Dibenzoyl-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28629
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(1,4-Phenylene)dibenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-(BENZOYLAMINO)PHENYL)BENZAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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